6-Chloro-1-benzofuran-7-carboxylic acid
Overview
Description
6-Chloro-1-benzofuran-7-carboxylic acid is an organic compound with the molecular formula C9H5ClO3 . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .
Synthesis Analysis
Benzofuran compounds are synthesized using various methods. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring . The InChI code for this compound is 1S/C9H5ClO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H, (H,11,12) .Chemical Reactions Analysis
Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 196.59 .Scientific Research Applications
Synthesis and Coordination Reactions
6-Chloro-1-benzofuran-7-carboxylic acid has been implicated in the synthesis of benzofuro[3,2-c]pyridine compounds through a series of chemical reactions. These compounds have been utilized in the preparation of complexes with metals like copper and cobalt, demonstrating the title compound's role in coordination chemistry. Both prepared complexes showed high thermal stability, indicating potential applications in materials science (Mojumdar, Šimon, & Krutošíková, 2009).
Molecular Docking and Biological Activities
Studies on derivatives of benzofuran-carboxylic acids, including this compound, have shown promising results in molecular docking analysis, suggesting potential inhibitor effects against cancer and microbial diseases. This research underscores the importance of the compound in drug discovery, highlighting its applications in developing new therapeutic agents (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
Antimicrobial Evaluation
Amide derivatives of benzodifuran-2-carboxylic acid, a compound closely related to this compound, have been synthesized and evaluated for their antimicrobial activity. This study provides a foundation for the development of new antimicrobial agents, showcasing the compound's potential in addressing bacterial and fungal infections (Soni & Soman, 2014).
Synthesis of C-Nucleosides
Research involving this compound also extends to the synthesis of C-nucleosides, indicating its utility in creating novel nucleoside analogs. Such compounds have potential applications in medicinal chemistry and drug development, highlighting the versatility of this compound in synthetic organic chemistry (Katagiri, Haneda, Niwa, & Kato, 1985).
Electrochemical Synthesis
An electrochemical study involving derivatives related to this compound demonstrated the feasibility of electrochemical synthesis of new benzofuran derivatives. This approach offers a green and efficient method for the synthesis of benzofuran compounds, which could have applications in various fields, including organic electronics and pharmacology (Moghaddam et al., 2006).
Safety and Hazards
Future Directions
Benzofuran compounds, including 6-Chloro-1-benzofuran-7-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Therefore, seeking effective and low-toxic antifungal drugs has become the focus of current research .
Mechanism of Action
Target of Action
Benzofuran compounds, which include 6-chloro-1-benzofuran-7-carboxylic acid, have been shown to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways
Pharmacokinetics
The compound’s molecular weight (19659 g/mol) and physical form (powder) suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .
properties
IUPAC Name |
6-chloro-1-benzofuran-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNVHYYTFDGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622830 | |
Record name | 6-Chloro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
379230-47-4 | |
Record name | 6-Chloro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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